Rifaximin-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-YWQDGBSISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](\C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Rifaximin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Rifaximin-d6, a deuterated internal standard for the antibiotic Rifaximin. The document outlines the synthetic pathway, incorporating a plausible method for the preparation of the key deuterated intermediate, 2-amino-4-methylpyridine-d6. Experimental protocols, quantitative data, and analytical methodologies are presented to assist researchers in the development and application of this important analytical standard.

Introduction to Rifaximin and its Deuterated Analog

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin. It is used for the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of the risk of overt hepatic encephalopathy recurrence. Due to its low systemic absorption, Rifaximin exerts its antimicrobial action primarily within the gastrointestinal tract.

This compound is a stable isotope-labeled version of Rifaximin, where six hydrogen atoms have been replaced with deuterium. This isotopologue serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of Rifaximin in biological matrices. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

Synthetic Pathway of this compound

The synthesis of this compound follows the established route for Rifaximin, with the key difference being the use of a deuterated precursor. The overall synthesis can be divided into two main stages:

-

Synthesis of the Deuterated Intermediate: Preparation of 2-amino-4-methylpyridine-d6.

-

Condensation Reaction: Reaction of the deuterated intermediate with a Rifamycin derivative to yield this compound.

The following diagram illustrates the logical workflow of the this compound synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-amino-4-methylpyridine-d6 (Deuterated Intermediate)

A plausible method for the synthesis of 2-amino-4-methylpyridine-d6 involves a multi-step deuteration process starting from a suitable precursor. One potential route is through H/D exchange reactions on 2-amino-4-methylpyridine itself or a related intermediate. The SMILES string for commercially available this compound (N=C(N5C([2H])=C6[2H])C([2H])=C6C([2H])([2H])[2H])=C5) indicates deuteration on the pyridine ring and the methyl group.

Representative Protocol for Deuteration:

-

Materials: 2-amino-4-methylpyridine, Deuterium oxide (D₂O, 99.9 atom % D), Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D), Palladium on charcoal (Pd/C, 10%).

-

Procedure:

-

A solution of 2-amino-4-methylpyridine in D₂O is prepared in a sealed, high-pressure reaction vessel.

-

A catalytic amount of deuterated sulfuric acid is added to facilitate the H/D exchange on the aromatic ring.

-

The reaction mixture is heated to an elevated temperature (e.g., 150-200 °C) for a prolonged period (e.g., 24-48 hours) to promote the exchange of aromatic protons.

-

For the deuteration of the methyl group, a heterogeneous catalytic exchange using a noble metal catalyst like Pd/C in a D₂ atmosphere or in D₂O at high temperature can be employed.

-

The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuteration.

-

Upon completion, the reaction mixture is cooled, and the deuterated product is isolated by neutralization with a suitable base (e.g., NaOD in D₂O) and extraction with an organic solvent (e.g., deuterated chloroform, CDCl₃).

-

The solvent is removed under reduced pressure to yield crude 2-amino-4-methylpyridine-d6.

-

Further purification can be achieved by recrystallization or chromatography.

-

Synthesis of this compound

The final step in the synthesis is the condensation of the deuterated intermediate with a suitable Rifamycin precursor, typically Rifamycin O.

Experimental Protocol:

-

Materials: Rifamycin O, 2-amino-4-methylpyridine-d6, Ethanol, Deionized water, Anhydrous potassium carbonate.

-

Procedure:

-

In a round-bottom flask, dissolve Rifamycin O (1 molar equivalent) and 2-amino-4-methylpyridine-d6 (2-3 molar equivalents) in ethanol.

-

The reaction mixture is stirred at a controlled temperature, typically between 35-45 °C, for 20-24 hours.[1]

-

After the reaction is complete, anhydrous potassium carbonate (approximately 1 molar equivalent relative to Rifamycin O) is added to the mixture.[1]

-

The mixture is stirred for an additional 30 minutes and then filtered to remove inorganic salts.

-

Deionized water is added to the filtrate to induce crystallization of the this compound product.

-

The precipitated solid is collected by filtration, washed with a mixture of ethanol and water, and then with deionized water.

-

The crude this compound is dried under vacuum.

-

Purification of this compound

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired chemical and isotopic purity.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of Rifaximin and this compound

| Property | Rifaximin | This compound |

| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₄₅D₆N₃O₁₁ |

| Molecular Weight | 785.88 g/mol | 791.92 g/mol |

| Monoisotopic Mass | 785.3524 g/mol | 791.3900 g/mol |

| Appearance | Red-orange crystalline powder | Red-orange crystalline powder |

Table 2: Analytical Data for this compound

| Parameter | Specification/Value |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) |

| Mass Spectrometry (ESI+) | m/z 792.5 [M+H]⁺, 814.5 [M+Na]⁺ |

| ¹H NMR | Consistent with the structure, showing a significant reduction in the intensity of signals corresponding to the deuterated positions. |

| Storage Condition | 2-8 °C, protected from light |

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis and analysis of this compound.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for the quality control of this compound.

Conclusion

The synthesis of this compound is a critical process for providing a reliable internal standard for the bioanalysis of Rifaximin. The key to the synthesis is the preparation of the deuterated intermediate, 2-amino-4-methylpyridine-d6, which is then condensed with Rifamycin O. The detailed protocols and analytical data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important analytical tool in drug development and clinical research. The use of this compound will undoubtedly contribute to the generation of high-quality pharmacokinetic and bioequivalence data for Rifaximin.

References

Primary Mechanism of Action: Inhibition of Bacterial RNA Synthesis

An In-Depth Technical Guide to the Mechanism of Action of Rifaximin

This technical guide provides a comprehensive overview of the molecular mechanisms of action of Rifaximin for researchers, scientists, and drug development professionals. It is important to note that Rifaximin-d6 is the deuterated form of Rifaximin. Deuterium labeling is a common practice in drug development for use as an internal standard in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms does not alter the pharmacological mechanism of action. Therefore, this guide focuses on the well-established mechanisms of Rifaximin.

Rifaximin exerts its therapeutic effects through a dual mechanism: direct antibacterial activity via inhibition of bacterial RNA synthesis and modulation of host inflammatory responses through the activation of the pregnane X receptor (PXR).

Rifaximin's primary bactericidal effect stems from its ability to inhibit bacterial transcription.[1] It specifically targets the β-subunit of the bacterial DNA-dependent RNA polymerase (rpoB), an enzyme crucial for the synthesis of all types of RNA in bacteria.[2][3][4][5] By binding to this subunit, Rifaximin creates a steric block that prevents the translocation of the growing RNA strand, effectively halting the transcription process after the formation of the first phosphodiester bond. This leads to the cessation of protein synthesis and ultimately, bacterial cell death.

References

Rifaximin-d6: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Core Physicochemical Data

This compound is primarily employed as an internal standard for the quantification of Rifaximin in biological matrices using mass spectrometry-based assays.[1][2][3] Its deuteration provides a distinct mass shift, facilitating accurate and precise measurement. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄₃H₄₅D₆N₃O₁₁ | [1][4] |

| Molecular Weight | 791.9 g/mol | |

| Monoisotopic Mass | 791.39001993 Da | |

| CAS Number | 1262992-43-7 | |

| Appearance | A solid; Dark Orange to Red Solid | |

| Purity | ≥99% deuterated forms (d₁-d₆); >95% (HPLC) | |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C | |

| XLogP3 | 6.9 |

Experimental Protocols

The accurate determination of Rifaximin concentrations in research and clinical settings relies on robust analytical methodologies. This compound is a critical component of these methods, serving as an internal standard to correct for variability in sample preparation and instrument response.

Quantification of Rifaximin in Human Plasma by LC-MS/MS

A common application of this compound is in the bioanalysis of plasma samples. The following is a representative experimental protocol based on published methods.

Objective: To determine the concentration of Rifaximin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

-

Rifaximin and this compound reference standards

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl t-butyl ether

-

Dichloromethane

-

Water (Milli-Q or equivalent)

-

Analytical column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 X 2.0 mm, 5 µm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Rifaximin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Rifaximin by serial dilution of the stock solution with 50% methanol to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) by diluting its stock solution with 50% methanol.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 400 µL aliquot of human plasma, add the internal standard solution.

-

Acidify the samples.

-

Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: Appropriate for the instrument.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rifaximin: m/z 786.4 → 754.4

-

This compound: m/z 792.5 → 760.5

-

-

Optimize other source parameters (e.g., curtain gas, ion spray voltage, source temperature) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Rifaximin to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Rifaximin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action and Related Pathways

While this compound's primary role is as a non-pharmacologically active internal standard, the mechanism of its non-deuterated counterpart, Rifaximin, is well-characterized. Rifaximin exerts its therapeutic effects through two primary mechanisms.

Inhibition of Bacterial RNA Synthesis

Rifaximin is a broad-spectrum antibiotic that acts by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis. This action is selective for prokaryotic polymerases, making it effective against a wide range of gut pathogens while having minimal effect on the host.

Figure 1. Rifaximin's inhibition of bacterial RNA synthesis.

Activation of Pregnane X Receptor (PXR)

Rifaximin is also an agonist of the human pregnane X receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the detoxification and clearance of foreign substances. Activation of PXR in the gut by Rifaximin is thought to contribute to its anti-inflammatory effects in conditions like inflammatory bowel disease.

Figure 2. Rifaximin's activation of the PXR signaling pathway.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Rifaximin in biological samples using this compound.

Figure 3. General experimental workflow for Rifaximin bioanalysis.

References

A Technical Guide to Rifaximin-d6: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical quality attributes of Rifaximin-d6, a deuterated internal standard essential for the accurate quantification of the antibiotic Rifaximin. Understanding the data presented in a Certificate of Analysis (CoA) and the methodologies used for purity assessment is paramount for ensuring data integrity in preclinical and clinical research.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of the compound. While individual CoAs may vary between suppliers, they typically include the key parameters outlined below.

Data Presentation: Key Quality Attributes

The following table summarizes the essential quantitative data typically found on a this compound Certificate of Analysis, compiled from various supplier specifications and analytical literature.

| Parameter | Typical Specification | Analytical Method | Purpose |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure is correct. |

| Purity (HPLC) | ≥95%[1] | HPLC-UV | Quantifies the percentage of the desired compound. |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[2] | Mass Spectrometry | Confirms the degree of deuterium incorporation. |

| Residual Solvents | To be reported | GC-HS | Quantifies any remaining solvents from synthesis. |

| Water Content | To be reported | Karl Fischer Titration | Determines the amount of water present. |

| Assay | To be reported | qNMR or Mass Balance | Provides a highly accurate measure of the compound's concentration. |

Note: Specifications can vary between manufacturers. Always refer to the batch-specific Certificate of Analysis.

Experimental Protocols for Purity and Identity Assessment

The reliability of the data presented in a CoA is directly dependent on the robustness of the analytical methods employed. This compound is primarily used as an internal standard in chromatographic assays for the quantification of Rifaximin.[2][3] Therefore, its purity is of utmost importance.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards.[4] A typical HPLC method for this compound would involve the following:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a ratio of 20:80 (v/v) aqueous to organic solvent.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Detection: UV detection at a wavelength where Rifaximin exhibits strong absorbance.

-

Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic distribution of this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-product ion transitions.

-

For Rifaximin: m/z 786.4 → 754.4

-

For this compound: m/z 792.5 → 760.5

-

-

Data Analysis: The presence of the correct mass-to-charge ratio for the parent ion and its characteristic fragment confirms the identity of this compound. The relative intensities of the signals for d0 to d6 species are used to determine the isotopic purity.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to provide an unambiguous confirmation of the chemical structure. The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts to ensure all protons are accounted for and are in the correct chemical environment. The spectrum should be "consistent with structure," as often stated on CoAs.

Visualizing Analytical Workflows and Relationships

To better illustrate the processes and logic involved in the quality assessment of this compound, the following diagrams are provided.

Caption: A typical experimental workflow for the purity assessment of this compound.

Caption: Logical relationships between different analytical tests in a QC strategy.

References

Isotopic Purity and Distribution in Rifaximin-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and distribution of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, in metabolic fate studies, or in other research applications where a precise understanding of its isotopic composition is critical.

Introduction to this compound

Rifaximin is a non-absorbable, broad-spectrum antibiotic primarily used for gastrointestinal conditions.[1] this compound serves as an essential tool in bioanalytical and drug metabolism studies, where it is often employed as an internal standard for the quantification of Rifaximin in biological matrices by mass spectrometry.[2] The strategic incorporation of six deuterium atoms into the Rifaximin molecule allows for its differentiation from the unlabeled drug by mass, while maintaining nearly identical physicochemical properties.

The chemical structure of Rifaximin consists of a complex rifamycin core with a pyrido-imidazo substituent. The deuteration is typically introduced on the 2-amino-4-methylpyridine moiety, a key precursor in its synthesis.[3][4]

Molecular Details of this compound:

| Property | Value |

| Chemical Name | 4-Deoxy-4′-methylpyridol[1′,2′-1,2]imidazo[5,4-c]rifamycin SV-d6 |

| CAS Number | 1262992-43-7 |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ |

| Molecular Weight | 791.92 g/mol |

| Deuterium Labeling | The six deuterium atoms are typically located on the pyridinylmethyl group of the pyrido-imidazo ring system. |

Isotopic Purity and Distribution

The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative assays. It is typically characterized by the percentage of molecules that contain the desired number of deuterium atoms (d6) and the distribution of other isotopic species (d0 to d5).

Quantitative Data on Isotopic Purity

A representative Certificate of Analysis for this compound indicates the following specifications[5]:

| Parameter | Specification/Value |

| Chemical Purity (HPLC) | 98.86% (at 235 nm) |

| Purity (TLC) | > 95% |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) |

| Residual Solvents | ~1.2% Pentane |

Note: The isotopic purity value from Cayman Chemical indicates the total percentage of molecules containing at least one deuterium atom. The distribution of these species is also a key consideration.

Theoretical Isotopic Distribution

The synthesis of deuterated compounds typically results in a distribution of isotopic species. Assuming a statistical incorporation of deuterium from a deuterated precursor, the theoretical distribution of d0 to d6 species can be estimated. The exact distribution in a synthesized batch, however, must be determined experimentally.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and distribution in this compound necessitates the use of high-resolution analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is the primary method for determining the isotopic distribution of this compound.

Objective: To resolve and quantify the relative abundance of each isotopic species (d0 to d6).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is typically used.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that encompasses all expected isotopic species of the protonated molecule ([M+H]⁺). For this compound, the expected m/z for the [M+H]⁺ ion is approximately 792.9.

-

Data Analysis: The high-resolution spectrum is analyzed to identify the peaks corresponding to the d0 to d6 species. The relative intensity of each peak is used to calculate the percentage of each isotopic species. The parent and product ion transitions for Rifaximin and this compound in multiple reaction monitoring (MRM) mode are m/z 786.4 → 754.4 and m/z 792.5 → 760.5, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and assessing the degree of deuteration.

Objective: To confirm the absence of proton signals at the deuterated positions and to quantify the isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of unlabeled Rifaximin. The absence or significant reduction of signals corresponding to the protons on the 2-amino-4-methylpyridine moiety confirms the location of the deuterium labels. The integration of any residual proton signals at these positions, relative to a non-deuterated portion of the molecule or an internal standard, can be used to quantify the isotopic enrichment. A representative ¹H NMR spectrum of unlabeled Rifaximin can be found in the literature.

Synthesis of this compound: An Overview

The synthesis of this compound generally follows the established synthetic routes for unlabeled Rifaximin, with the key difference being the use of a deuterated precursor. The most common route involves the reaction of Rifamycin O or Rifamycin S with a deuterated version of 2-amino-4-methylpyridine.

Caption: General synthetic workflow for this compound.

The deuterated precursor, d6-2-amino-4-methylpyridine, is synthesized using methods that introduce deuterium into the methyl group and the pyridine ring.

Mechanism of Action of Rifaximin: Signaling Pathway

Rifaximin's therapeutic effects extend beyond its direct antibacterial activity. It is known to be a potent agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating intestinal homeostasis and inflammation. Activation of PXR by Rifaximin leads to the inhibition of the pro-inflammatory transcription factor NF-κB.

Caption: Rifaximin's PXR-mediated anti-inflammatory pathway.

This PXR-mediated pathway contributes to Rifaximin's efficacy in treating inflammatory bowel diseases and other gastrointestinal disorders.

Conclusion

A thorough understanding of the isotopic purity and distribution of this compound is paramount for its effective use in research and drug development. This guide has outlined the key parameters, analytical methodologies, and underlying scientific principles related to this critical internal standard. Researchers are encouraged to consult the Certificate of Analysis for their specific batch of this compound and to employ high-resolution analytical techniques to verify its isotopic composition before use in quantitative studies.

References

- 1. Rifaximin - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. CN101585843A - Process for preparing rifaximin - Google Patents [patents.google.com]

- 4. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Long-Term Storage and Stability of Rifaximin-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the factors influencing the long-term storage and stability of Rifaximin-d6 powder. The information presented is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability of this compound is intrinsically linked to that of its non-labeled counterpart, Rifaximin; therefore, this guide leverages stability data from both compounds to provide a comprehensive understanding.

Introduction to this compound

This compound is the deuterated form of Rifaximin, a semi-synthetic, non-systemic antibiotic derived from rifamycin. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Rifaximin, enabling precise quantification by mass spectrometry. The deuterium labeling is not expected to alter the fundamental chemical properties or degradation pathways of the molecule but may have a minor effect on the rate of certain reactions (the kinetic isotope effect).

Recommended Long-Term Storage Conditions

To maintain its chemical and isotopic purity, this compound powder should be stored under controlled conditions. The following recommendations are based on information from various suppliers and general best practices for the storage of isotopically labeled compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of chemical degradation and preserves the integrity of the powder over extended periods. Some suppliers also suggest storage at 2-8°C for long-term use. |

| Humidity | Store in a tightly sealed container in a desiccator. | Rifaximin is known to be hygroscopic, and moisture can promote degradation and polymorphic changes. |

| Light | Protect from light. | Exposure to light, particularly UV radiation, can induce photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |

One supplier indicates that this compound solid is stable for at least 4 years when stored at -20°C.[1]

Stability Profile and Degradation Pathways

The stability of this compound is subject to the same degradation pathways as Rifaximin. Forced degradation studies on Rifaximin have identified its susceptibility to acidic, basic, and oxidative conditions.

Summary of Forced Degradation Studies on Rifaximin

The following table summarizes the quantitative data from forced degradation studies performed on Rifaximin. This data provides a strong indication of the potential degradation of this compound under similar stress conditions.

| Stress Condition | Reagent and Conditions | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl, reflux at 60°C for 30 minutes | Significant degradation | [2] |

| Acidic Hydrolysis | 0.1 M HCl, reflux for 4-8 hours at 60°C | 9 products identified | [3] |

| Acidic Hydrolysis | 0.1 M HCl, reflux for 30 minutes at 60°C | 70.46% | |

| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 30 minutes at 60°C | 15.11% | |

| Oxidative Degradation | 3% H₂O₂ | 24.18% | |

| Thermal Degradation | Solid state, 80°C for 7 days | No significant degradation | [2] |

| Photolytic Degradation | Exposure to sunlight | Minor degradation |

Primary Degradation Pathways

Rifaximin primarily degrades through hydrolysis of the amide bond and oxidation of the hydroquinone ring. The main degradation products identified in forced degradation studies include various oxidative products and hydrolytic cleavages.

Below is a diagram illustrating the key degradation pathways of Rifaximin.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is the most common technique.

Stability-Indicating HPLC Method

The following is a representative protocol for a stability-indicating HPLC method, synthesized from various published methods for Rifaximin.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents:

-

This compound powder

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile/methanol.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 293 nm

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

Forced Degradation Study Protocol

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature or reflux for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period (e.g., 7 days). Dissolve the stressed powder in the solvent for analysis.

-

Photolytic Degradation: Expose the solid this compound powder and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

-

At each time point, withdraw a sample from the stressed solutions, dilute appropriately with the mobile phase, and inject into the HPLC system.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

4. Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Validate the HPLC method for its stability-indicating properties by demonstrating that the degradation product peaks are well-resolved from the parent drug peak.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

The long-term stability of this compound powder is best maintained by storage at -20°C in a tightly sealed container, protected from light and moisture. While specific quantitative long-term stability data for this compound is not extensively published, forced degradation studies on Rifaximin provide valuable insights into its potential degradation pathways, which are primarily hydrolytic and oxidative. For rigorous scientific and developmental work, it is imperative to conduct in-house stability studies using a validated stability-indicating analytical method, such as the HPLC protocol outlined in this guide. This will ensure the quality and reliability of this compound as an internal standard in analytical applications.

References

Rifaximin-d6 solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of Rifaximin-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Rifaximin, a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] this compound is primarily utilized as an internal standard for the quantification of Rifaximin in analytical methods such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). Understanding the solubility of this compound in various organic solvents is critical for the development of accurate analytical methods, formulation studies, and for its use in various research applications. This guide provides a comprehensive overview of the available solubility data for Rifaximin and its deuterated analogue, this compound, in common organic solvents, along with detailed experimental protocols for solubility determination. While specific quantitative solubility data for this compound is limited, the data for Rifaximin serves as a strong proxy due to their structural similarity.

Data Presentation: Solubility of Rifaximin in Organic Solvents

The following table summarizes the known solubility of Rifaximin in a range of organic solvents. This data is essential for selecting appropriate solvents for stock solution preparation, chromatographic analysis, and formulation development.

| Solvent | Solubility (mg/mL) | Remarks |

| Dimethylformamide (DMF) | ~ 30 | Soluble[2][3] |

| Ethanol | ~ 30 | Soluble[2][3] |

| Dimethyl sulfoxide (DMSO) | ~ 10-47 | Soluble |

| Methanol | Soluble | Quantitative data not specified |

| Chloroform | Soluble | Quantitative data not specified |

| Acetone | Soluble | Quantitative data not specified |

| Ethyl Acetate | Soluble | Quantitative data not specified |

| Acetonitrile | Soluble | A solution of 1000 µg/mL is commercially available |

Note on this compound: One source describes this compound as being "slightly soluble" in chloroform and methanol, though quantitative values are not provided. Given that deuteration typically has a minimal effect on the physicochemical properties of a molecule, the solubility of this compound is expected to be very similar to that of Rifaximin.

Experimental Protocols: Determining Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of assessing solubility in various solvents.

Shake-Flask Method for Solubility Determination

This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (or Rifaximin) solid powder

-

Selected organic solvent(s) of high purity

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled environment (e.g., a shaker bath) and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by first centrifuging the sample to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted filtrate by the dilution factor.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

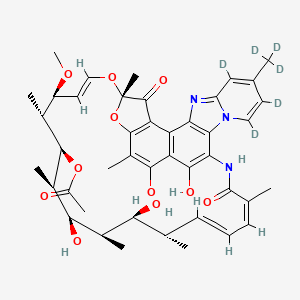

Understanding the Deuteration Pattern of Rifaximin-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuteration pattern of Rifaximin-d6, a crucial internal standard for the quantitative analysis of Rifaximin. The guide details the precise location of the deuterium labels, summarizes key mass spectrometric data, and outlines relevant experimental protocols.

Deuteration Pattern of this compound

This compound is a stable isotope-labeled version of Rifaximin, containing six deuterium atoms. The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate[1].

Based on this nomenclature, the six deuterium atoms are incorporated at two specific locations within the Rifaximin molecule:

-

Three deuterium atoms replace three hydrogen atoms on the pyrido-imidazole ring system at positions 28, 29, and 31.

-

Three deuterium atoms replace the three hydrogen atoms of the methyl group at position 30, forming a trideuteriomethyl group.

The following diagram illustrates the chemical structure of Rifaximin with the deuteration pattern of this compound highlighted.

References

Rifaximin-d6 as a Non-Absorbable Antibiotic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic characterized by its broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is localized to the gastrointestinal tract due to its minimal oral absorption (<0.4%), making it a valuable agent for treating conditions such as traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.[1][3][4] The deuterated analog, Rifaximin-d6, serves as a critical tool in the analytical and research settings. While primarily utilized as an internal standard for the highly sensitive and specific quantification of rifaximin in biological matrices, its inherent properties as a stable isotope-labeled, non-absorbable antibiotic present a unique opportunity for its use as a tracer in specialized research applications.

This technical guide provides a comprehensive overview of this compound, with a focus on its application as a non-absorbable antibiotic tracer. It details the analytical methodologies essential for its detection, summarizes key quantitative data from pharmacokinetic studies, and proposes experimental workflows for its use in advanced research contexts.

Core Principles of this compound as a Tracer

The utility of this compound as a tracer is founded on two key principles:

-

Stable Isotope Labeling: The six deuterium atoms incorporated into the this compound molecule render it chemically identical to rifaximin in its biological activity but distinguishable by mass spectrometry. This allows for the precise tracking of the deuterated molecule without introducing radioactive isotopes, ensuring safety in clinical and preclinical studies.

-

Minimal Systemic Absorption: Like its non-deuterated counterpart, this compound is poorly absorbed from the gastrointestinal tract. This property ensures that its transit and effects are almost exclusively confined to the gut lumen, making it an ideal tracer for studying gastrointestinal-specific phenomena.

Quantitative Data Summary

The following tables summarize quantitative data derived from studies involving the analysis of rifaximin, where this compound was used as an internal standard. These data provide a baseline for understanding the pharmacokinetic behavior of rifaximin and are essential for designing tracer studies with this compound.

Table 1: Pharmacokinetic Parameters of Rifaximin in Human Plasma

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Linear Concentration Range | 20 - 20,000 pg/mL | Human Plasma | |

| 10 - 5,000 pg/mL | Human Plasma | ||

| Mean Cmax (200 mg single dose) | 1.63 ± 0.86 ng/mL (Day 1) | Healthy Volunteers with Shigellosis | |

| 1.23 ± 0.52 ng/mL (Day 3) | Healthy Volunteers with Shigellosis | ||

| Mean Tmax (200 mg single dose) | 2.77 ± 2.24 h (Day 1) | Healthy Volunteers with Shigellosis | |

| 2.11 ± 1.58 h (Day 3) | Healthy Volunteers with Shigellosis | ||

| Mean AUC0-last (200 mg single dose) | 6.95 ± 5.15 ng·h/mL (Day 1) | Healthy Volunteers with Shigellosis | |

| 7.83 ± 4.94 ng·h/mL (Day 3) | Healthy Volunteers with Shigellosis | ||

| Recovery of Rifaximin | 88.79 ± 2.43% | Human Plasma |

| Recovery of this compound | 90.94 ± 3.24% | Human Plasma | |

Table 2: Analytical Method Validation Parameters for Rifaximin Quantification using this compound

| Parameter | Value | Source |

|---|---|---|

| Intra-day Precision | 0.6 - 2.6% | |

| Inter-day Precision | 2.2 - 5.6% | |

| Intra-day Accuracy | 95.7 - 104.2% | |

| Inter-day Accuracy | 95.8 - 105.0% | |

| Correlation Coefficient (r²) | > 0.9995 |

| | 1.000 | |

Experimental Protocols

The foundational method for any study utilizing this compound as a tracer is its accurate quantification in biological samples. The following is a detailed protocol for the determination of Rifaximin and this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies.

Protocol: Quantification of Rifaximin and this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 400 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration will depend on the expected range of rifaximin).

-

Briefly vortex the sample.

-

Add 100 µL of orthophosphoric acid solution and vortex.

-

Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.

-

Transfer the supernatant to a clean polypropylene tube.

-

Evaporate the solvent under a stream of nitrogen gas at 40 °C.

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm particle size.

-

Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Autosampler Temperature: 10 °C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rifaximin: m/z 786.4 → 754.4

-

This compound: m/z 792.5 → 760.5

-

-

Tuning Parameters: Optimized by infusing a standard solution of both analytes.

Visualizations: Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

Proposed Workflow for Gut Permeability Study

Advanced Research Applications as a Non-Absorbable Tracer

Beyond its role as an internal standard, the unique properties of this compound can be leveraged in more sophisticated research models:

-

Gut Transit and Distribution Studies: By administering this compound orally and subsequently analyzing fecal samples collected over time, researchers can map its transit time and distribution throughout different segments of the gastrointestinal tract. This can provide valuable insights into how disease states or co-administered drugs affect gut motility.

-

Drug-Microbiota Interaction Studies: Fecal samples containing this compound can be subjected to metagenomic and metabolomic analyses. This would allow for the investigation of how the gut microbiota metabolizes the antibiotic and, conversely, how this compound alters the composition and metabolic activity of the microbiome.

-

Gut Permeability Assessment: Although minimally absorbed, detectable levels of rifaximin can be found in the plasma, with increased systemic exposure observed in conditions with compromised gut barrier function. A highly sensitive assay for this compound in plasma could therefore serve as a direct marker of gut permeability. An increase in plasma this compound levels following an intervention known to disrupt the gut barrier would provide direct evidence of increased translocation from the gut lumen.

Conclusion

This compound is a powerful and versatile tool for pharmaceutical research. While its primary and well-documented use is as an internal standard for the bioanalysis of rifaximin, its characteristics as a stable isotope-labeled, non-absorbable antibiotic make it an ideal candidate for use as a tracer in studies focused on the gastrointestinal tract. The detailed analytical protocols and established pharmacokinetic parameters provide a solid foundation for designing novel experiments to investigate gut transit, drug-microbiota interactions, and gut permeability. The continued application of this compound in these advanced research areas holds the potential to further elucidate the complex interplay between therapeutics, the microbiome, and gut physiology.

References

- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Experimental and clinical pharmacology of rifaximin, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rifaximin: a nonabsorbable rifamycin antibiotic for use in nonsystemic gastrointestinal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rifaximin - Wikipedia [en.wikipedia.org]

Preliminary In Vitro Studies of Rifaximin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Rifaximin. While the focus of this document is on Rifaximin, it is important to note the role of its deuterated analog, Rifaximin-d6. This compound, a stable isotope-labeled version of Rifaximin, serves as a critical internal standard for the accurate quantification of Rifaximin in complex biological matrices during pharmacokinetic and metabolism studies. Its identical physicochemical properties to Rifaximin, with the exception of its mass, ensure reliable analytical measurements without interfering with the biological activity of the parent compound. The in vitro data presented herein has been generated using Rifaximin, with the understanding that this compound is not utilized for assessing biological activity but is essential for the analytical validation of these studies.

Core Mechanisms of Action: An In Vitro Perspective

Rifaximin is a non-systemic antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[4] Beyond its direct bactericidal and bacteriostatic properties, in vitro studies have elucidated its role in modulating host inflammatory responses, primarily through the activation of the Pregnane X Receptor (PXR) and subsequent inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on Rifaximin.

Table 1: In Vitro Antibacterial Activity of Rifaximin (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Anaerobic Bacteria (536 strains) | 0.25 | 256 | **** |

| Bacteroides fragilis | Low | >1024 (for some strains) | |

| Bacteroides thetaiotaomicron | Low | >1024 (for some strains) | |

| Clostridium species | Low | >1024 (for some strains) | |

| Enteropathogens (145 strains) | 12.5 | 50 | **** |

| Escherichia coli (ETEC) | ≤0.098 - 200 | - | |

| Shigella species | 1.25 - 200 | - | |

| Salmonella species | ≤0.098 - 200 | - | |

| Enteropathogens (177 strains) | 4 - 8 | 4 - 16 | |

| Yersinia enterocolitica | 64 | 128 | |

| Campylobacter jejuni | 256 | 512 |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro PXR Activation and NF-κB Inhibition by Rifaximin

| Cell Line | Assay | Rifaximin Concentration | Effect | Reference |

| Colon-derived cell lines (e.g., HT-29, Caco-2) | PXR Activation (Luciferase Reporter Assay) | 10 μM | Significant activation of human PXR | |

| HT-29 | NF-κB Inhibition (Reporter Assay) | 0.01 - 1 μM | Optimal inhibition of NF-κB activity | |

| Primary Intestinal Epithelial Cells | Cytokine mRNA levels (LPS-induced) | Not specified | Reduced mRNA levels of IL-8, Rantes, MIP-3α, and TNFα |

Key Experimental Protocols

This section details the methodologies for pivotal in vitro experiments used to characterize the activity of Rifaximin.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Rifaximin required to inhibit the visible growth of a microorganism.

Methodology (Agar Dilution Method):

-

Preparation of Rifaximin Stock Solution: A stock solution of Rifaximin is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for aerobic bacteria, Brucella agar for anaerobic bacteria) are prepared, each containing a different concentration of Rifaximin. This is achieved by adding appropriate volumes of the Rifaximin stock solution to the molten agar before pouring the plates. A control plate with no Rifaximin is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each Rifaximin-containing and control agar plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism being tested.

-

Reading the Results: The MIC is determined as the lowest concentration of Rifaximin at which there is no visible growth of the bacteria on the agar plate.

PXR Activation Assay (Luciferase Reporter Gene Assay)

Objective: To assess the ability of Rifaximin to activate the Pregnane X Receptor (PXR).

Methodology:

-

Cell Culture and Transfection: A suitable human cell line, such as the colon adenocarcinoma cell line HCT116 or LS180, is cultured. The cells are then transiently transfected with two plasmids:

-

An expression vector containing the human PXR gene.

-

A reporter plasmid containing a PXR-responsive element linked to a luciferase reporter gene.

-

-

Treatment: After transfection, the cells are treated with various concentrations of Rifaximin or a vehicle control (e.g., DMSO). A known PXR agonist (e.g., rifampicin) is used as a positive control.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for PXR activation and subsequent luciferase gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase enzyme produced, which in turn reflects the level of PXR activation.

-

Data Analysis: The fold induction of PXR activity is calculated by normalizing the luciferase activity of Rifaximin-treated cells to that of the vehicle-treated cells.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To determine the inhibitory effect of Rifaximin on the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection: Human colon-derived cell lines (e.g., HT-29) are cultured and transfected with a reporter plasmid containing an NF-κB responsive element linked to a luciferase gene. In some experiments, cells are also co-transfected with a human PXR expression vector.

-

Treatment and Stimulation: The transfected cells are pre-treated with different concentrations of Rifaximin for a specific duration. Subsequently, the NF-κB pathway is activated by stimulating the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a period sufficient to allow for NF-κB activation and luciferase expression.

-

Luciferase Assay: The luciferase activity is measured as described in the PXR activation assay.

-

Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in Rifaximin-treated and stimulated cells to that in cells stimulated with the pro-inflammatory agent alone.

Visualizing In Vitro Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for in vitro studies of Rifaximin.

Caption: Rifaximin activates PXR, which in turn inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Caption: A generalized workflow for in vitro experiments with Rifaximin, from preparation to data analysis.

Caption: Rifaximin inhibits bacterial growth by binding to RNA polymerase and halting RNA synthesis.

This technical guide provides a foundational understanding of the in vitro properties of Rifaximin, supported by quantitative data and detailed experimental protocols. These studies are crucial for elucidating the mechanisms of action and guiding further research and development of Rifaximin for various therapeutic applications.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Rifaximin in Human Plasma Using Rifaximin-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifaximin in human plasma. The method utilizes Rifaximin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is ideal for pharmacokinetic studies and other research applications requiring reliable quantification of Rifaximin.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of gastrointestinal disorders such as traveler's diarrhea and hepatic encephalopathy.[1] Due to its low systemic absorption, sensitive analytical methods are required to accurately measure its concentration in biological matrices like plasma.[2][3] LC-MS/MS offers the necessary sensitivity and selectivity for this purpose.[4] The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[1]

Experimental

Materials and Reagents

-

Rifaximin and this compound were of reference standard grade.

-

Acetonitrile, Methanol (HPLC or LC-MS grade)

-

Ammonium Formate, Formic Acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE), Dichloromethane (HPLC grade)

-

Ultrapure water

-

Drug-free human plasma

Standard and Quality Control Sample Preparation

Stock solutions of Rifaximin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration curve standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for the extraction of Rifaximin and this compound from human plasma.

-

To 400 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 20 ng/mL).

-

Vortex briefly to mix.

-

Add 100 µL of 0.1 M orthophosphoric acid and vortex.

-

Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0 with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic: 20% A, 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 600°C |

| Curtain Gas | 20 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Dwell Time | 150 ms |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Rifaximin | 786.4 | 754.4 | 54 V | 33 V |

| This compound | 792.5 | 760.5 | 55 V | 27 V |

Workflow and Diagrams

The overall experimental workflow is depicted below, from sample receipt to data analysis.

The logical relationship for quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Results and Discussion

This LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) typically in the low pg/mL range, making it suitable for pharmacokinetic studies of Rifaximin. The use of this compound as an internal standard effectively compensates for potential matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy and precision of the results. The chromatographic conditions provide good separation of Rifaximin from endogenous plasma components, with a total run time of approximately 5 minutes per sample, allowing for high-throughput analysis. The validation of this method should be performed according to regulatory guidelines to establish its linearity, accuracy, precision, selectivity, and stability.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a straightforward liquid-liquid extraction protocol, ensures the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Note: Quantification of Rifaximin in Human Plasma using a Validated LC-MS/MS Method with Rifaximin-d6 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Rifaximin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Rifaximin-d6, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by analysis using an LC-MS/MS system operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). This method is well-suited for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Rifaximin in a biological matrix.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity, primarily used for the treatment of traveler's diarrhea.[1][2] Due to its low systemic absorption, the concentration of Rifaximin in plasma is typically very low.[3][4] Therefore, a highly sensitive and robust analytical method is crucial for its accurate quantification in pharmacokinetic and bioequivalence studies.[5] This document outlines a validated LC-MS/MS method for the determination of Rifaximin in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability during sample processing.

Experimental Protocols

Materials and Reagents

-

Rifaximin reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Orthophosphoric acid or Phosphoric acid (0.1 N)

-

Drug-free human plasma (with anticoagulant, e.g., heparin)

-

Polypropylene tubes

-

Autosampler vials

Instrumentation

-

Liquid Chromatography system (e.g., Shimadzu, Waters)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

-

Analytical column: Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)

-

Data acquisition and processing software

Preparation of Solutions

-

Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in methanol.

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to achieve concentrations for calibration standards and quality control (QC) samples.

-

This compound Working Solution (IS): Dilute the this compound stock solution with 50% methanol to a final concentration of 25,000 pg/mL.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 10 mM ammonium formate (containing 0.1% formic acid) in an 80:20 (v/v) ratio.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 300 µL of human plasma sample into a polypropylene tube.

-

Add 30 µL of the this compound working solution (25,000 pg/mL) to the plasma sample and vortex for 10 seconds.

-

Acidify the sample by adding 100 µL of 0.1 N phosphoric acid and vortex briefly.

-

Add 3 mL of methyl tert-butyl ether (or a 75:25 mixture of methyl tert-butyl ether and dichloromethane) as the extraction solvent.

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean polypropylene tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 50°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase (80% acetonitrile).

-

Vortex the reconstituted sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Column: Gemini C18 (50 x 2.0 mm, 5 µm)

-

Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (in 0.1% formic acid) (80:20, v/v)

-

Flow Rate: 0.20 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: Ambient

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

Caption: Workflow for the quantification of Rifaximin in human plasma.

Quantitative Data

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: LC-MS/MS MRM Transitions and Potentials

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Rifaximin | 786.4 | 754.3 | 141 | 31 |

| This compound | 792.5 | 760.4 | 161 | 31 |

| Data sourced from a validated method. |

Table 2: Calibration Curve and LLOQ

| Parameter | Value |

| Linearity Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| A typical calibration curve equation was y = 0.0004x - 0.0037, where y is the peak-area ratio and x is the concentration. |

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 30 (Low QC) | 2.6 | 104.2 | 5.6 | 105.0 |

| 6000 (Medium QC) | 0.6 | 95.7 | 2.2 | 95.8 |

| 14000 (High QC) | 1.8 | 96.3 | 3.1 | 96.2 |

| Data adapted from a similar validated method with a different concentration range. |

Table 4: Recovery and Matrix Effect

| QC Concentration (pg/mL) | Mean Recovery of Rifaximin (%) | Mean Recovery of this compound (%) |

| 30 | 93.71 | 91.11 |

| 2000 | 90.64 | 91.11 |

| 4000 | 96.01 | 91.11 |

| The average recovery of Rifaximin was found to be high and consistent across different concentrations. |

Logical Relationship Diagram

Caption: Logical flow from sample to final concentration determination.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results. The simple liquid-liquid extraction protocol allows for efficient sample processing, making this method suitable for high-throughput analysis in clinical and pharmaceutical research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

Application Note: Rifaximin-d6 as an Internal Standard for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction